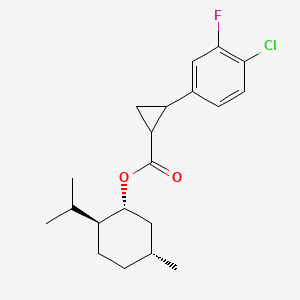

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate

Description

Properties

CAS No. |

1951430-55-9 |

|---|---|

Molecular Formula |

C20H26ClFO2 |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H26ClFO2/c1-11(2)14-6-4-12(3)8-19(14)24-20(23)16-10-15(16)13-5-7-17(21)18(22)9-13/h5,7,9,11-12,14-16,19H,4,6,8,10H2,1-3H3/t12-,14+,15?,16?,19-/m1/s1 |

InChI Key |

GXYLJHJTFNTAEM-ATNVIZKKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Substituted Styrene Derivatives

A common approach involves cyclopropanation of substituted styrenes (e.g., 4-chloro-3-fluorostyrene) using diazo compounds or diazo esters in the presence of transition metal catalysts.

Example method (analogous to 3,4-difluorophenyl derivatives):

The substituted styrene is reacted with ethyl diazoacetate under catalysis by ruthenium complexes such as dichloro(p-cymene)ruthenium(II) dimer combined with chiral ligands like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to yield ethyl trans-(1R,2R)-2-(substituted phenyl)cyclopropane-1-carboxylate with high stereoselectivity.Hydrolysis and further functional group transformations:

The ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol) to yield the corresponding cyclopropanecarboxylic acid. Subsequent conversion to amide or other derivatives may be performed depending on the target molecule.

Alternative Synthesis via Chiral Reduction and Cyclization

Starting from 1,2-disubstituted benzene derivatives, chloroacetylation followed by reduction with chiral oxazaborolidine catalysts and borane-dimethylsulfide complex yields chiral 2-chloro-1-(substituted phenyl)ethanol intermediates.

These intermediates are then reacted with triethylphosphonoacetate and sodium hydride to form cyclopropyl carboxylates with controlled stereochemistry.

Use of Diphenylphosphoryl Azide and Curtius Rearrangement

- The carboxylic acid intermediate can be converted to acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine, followed by Curtius rearrangement to access amine or other derivatives, which can be further transformed to the desired cyclopropanecarboxylate.

Preparation of the Chiral Alcohol Component

The chiral alcohol (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is typically derived from natural (-)-menthol or synthesized via asymmetric synthesis routes.

- Its stereochemistry is crucial for the biological activity and is preserved during esterification.

Esterification to Form the Target Compound

The final step involves esterification of the cyclopropanecarboxylic acid with the chiral cyclohexanol.

-

- Activation of the carboxylic acid as an acid chloride using reagents such as thionyl chloride or oxalyl chloride in the presence of catalytic DMF.

- Subsequent reaction with the chiral alcohol in the presence of a base such as pyridine or triethylamine to form the ester.

Alternative coupling methods:

Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) can also be employed to facilitate ester bond formation under milder conditions.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation of substituted styrene | Ethyl diazoacetate, Ru(II) dimer, chiral ligand | Toluene solvent, room temp to reflux | Stereoselective formation of cyclopropane |

| 2 | Hydrolysis of ester | NaOH, MeOH | Mild heating | Converts ester to carboxylic acid |

| 3 | Chloroacetylation and reduction | Chloroacetyl chloride, AlCl3, chiral oxazaborolidine catalyst, borane-dimethylsulfide | Controlled temp, inert atmosphere | Alternative route to chiral alcohol intermediate |

| 4 | Acid chloride formation | Thionyl chloride or oxalyl chloride, DMF catalyst | Anhydrous solvent, low temp | Activates acid for esterification |

| 5 | Esterification | Chiral alcohol, pyridine or triethylamine | Room temp to mild heating | Formation of final ester product |

Research Findings and Analysis

Stereochemical control: The use of chiral catalysts and ligands in cyclopropanation and reduction steps is critical to obtain the desired stereochemistry at the cyclopropane ring and cyclohexyl moiety, which directly affects the compound's biological activity.

Yield and efficiency: Some synthetic routes, especially those involving multiple steps with toxic reagents (e.g., sodium azide, pyridine), show low overall yields and are less economical. More recent methods employing ruthenium-catalyzed cyclopropanation and milder coupling conditions have improved yields and scalability.

Environmental and safety considerations: Avoidance of highly toxic or explosive reagents (e.g., sodium azide) and use of greener solvents and catalysts are areas of ongoing development in optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The compound’s stereochemistry and functional groups differentiate it from related structures. Key comparisons include:

Key Observations :

- The (1R,2S,5R)-cyclohexyl group is shared with the compound in , suggesting that this stereochemistry optimizes spatial interactions in biological targets .

- The 4-chloro-3-fluorophenyl group may enhance binding to insect acetylcholinesterase compared to non-halogenated analogs, as halogens often increase affinity for hydrophobic enzyme pockets .

Biological Activity

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate is a cyclopropanecarboxylate derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate typically involves the reaction of appropriate cyclohexane derivatives with cyclopropanecarboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of chiral catalysts to achieve stereoselectivity.

Antifungal Activity

Research indicates that derivatives of cyclopropanecarboxylates exhibit significant antifungal properties. For instance, compounds similar to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate have shown promising inhibition rates against various fungal pathogens:

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 |

| 5g | Gibberella zeae | 86.5 |

| 5i | Cercospora arachidicola | 82.4 |

These compounds were found to outperform traditional fungicides like chlorothalonil in several assays, demonstrating their potential as effective antifungal agents .

The antifungal activity is believed to be mediated through the disruption of fungal cell membrane integrity and interference with critical metabolic pathways. Molecular docking studies suggest that these compounds can effectively bind to fungal enzymes essential for cell wall synthesis, leading to cell lysis and death .

Case Studies

- Case Study on Antifungal Efficacy : A study evaluated the antifungal efficacy of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives against Fusarium oxysporum and Cercospora arachidicola. The results indicated that certain modifications in the phenyl ring significantly enhanced antifungal activity, particularly with electron-donating groups at specific positions .

- Molecular Docking Analysis : In a molecular docking study aimed at understanding the binding interactions of these compounds with target enzymes, it was observed that the introduction of halogen substituents on the aromatic ring improved binding affinity due to enhanced π-π stacking interactions with aromatic residues in the active site of the target enzyme .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate:

- Broad-Spectrum Activity : The compound exhibits broad-spectrum antifungal activity against multiple pathogens, making it a candidate for further development as an agricultural fungicide.

- Structure-Activity Relationship (SAR) : The presence and position of substituents on both the cyclohexane and cyclopropane rings significantly influence biological activity. For example, introducing halogens or alkoxy groups has been shown to enhance efficacy against specific fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.